L-Aminopropionitrile hydrochloride

Solubility Formulation Bioavailability

Fibrosis and aneurysm researchers require consistent, broad-spectrum LOX/LOXL inhibition without variability from isoform-selective alternatives. L-Aminopropionitrile hydrochloride (L-APN HCl) is the benchmark pan-LOX/LOXL1/LOXL2 inhibitor. • Irreversibly blocks collagen/elastin cross-linking via covalent LOX active-site binding; validated across lung, liver, and peritoneal fibrosis models. • Standard chemical inducer for rodent thoracic aortic aneurysm/dissection models (with angiotensin II). • Hydrochloride salt ensures aqueous solubility for in vitro assays and systemic in vivo administration. • Also serves as a chiral intermediate in L-methyldopa API synthesis.

Molecular Formula C12H17ClN2O2
Molecular Weight 256.73 g/mol
Cat. No. B13838482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Aminopropionitrile hydrochloride
Molecular FormulaC12H17ClN2O2
Molecular Weight256.73 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(CN)C#N)OC.Cl
InChIInChI=1S/C12H16N2O2.ClH/c1-15-11-4-3-9(6-12(11)16-2)5-10(7-13)8-14;/h3-4,6,10H,5,7,13H2,1-2H3;1H/t10-;/m0./s1
InChIKeyZMIVOSTVXQMXQM-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Aminopropionitrile Hydrochloride: Procurement-Grade LOX/LOXL Pan-Inhibitor for Collagen Cross-Linking Research


L-Aminopropionitrile hydrochloride (L-APN HCl, β-aminopropionitrile hydrochloride, BAPN HCl, CAS 3646-03-7) is the hydrochloride salt of β-aminopropionitrile, a well-established, irreversible, and orally active inhibitor of lysyl oxidase (LOX) and lysyl oxidase-like (LOXL) family enzymes [1]. Its primary mechanism involves covalent binding to the active site of LOX/LOXL isoenzymes, thereby blocking the oxidative deamination of lysine and hydroxylysine residues essential for collagen and elastin cross-linking [2]. As the original small-molecule lathyrogen, it serves as the benchmark pan-LOX/LXL inhibitor in fibrosis, oncology, and connective tissue research [3].

Why L-Aminopropionitrile Hydrochloride Cannot Be Casually Substituted in LOX Inhibition Studies


Despite the availability of multiple aminopropionitrile salts and next-generation LOXL2-selective inhibitors, direct substitution without validation introduces significant experimental variability. The hydrochloride salt form of L-APN offers a distinct balance of aqueous solubility and bioavailability that differs markedly from the fumarate salt or free base forms . Furthermore, L-APN HCl functions as a pan-inhibitor of LOX, LOXL1, and LOXL2, whereas newer agents like PAT-1251 or AB0023 exhibit narrower isoform selectivity, fundamentally altering the biological readout [1]. In direct comparative assays, structurally related lathyrogens such as methyleneaminoacetonitrile (MAAN) and aminoacetonitrile (AAN) display non-parallel dose-response curves and divergent tissue-specific effects, rendering potency extrapolations invalid [2]. Therefore, selection of L-APN HCl must be driven by specific experimental requirements for broad-spectrum LOX/LOXL inhibition and established pharmacokinetic behavior.

L-Aminopropionitrile Hydrochloride: Quantified Differential Evidence Versus Key Comparators


L-Aminopropionitrile Hydrochloride vs. Aminopropionitrile Fumarate: Aqueous Solubility Differentiates In Vitro and In Vivo Utility

L-Aminopropionitrile hydrochloride demonstrates markedly enhanced aqueous solubility compared to the fumarate salt form, a critical parameter for both in vitro assay preparation and in vivo dosing. The hydrochloride salt is reported as readily soluble in water, while 3-aminopropionitrile fumarate (2:1) exhibits a water solubility of approximately 49 mg/mL (191.21 mM) [1]. This differential solubility directly influences the achievable concentration range in aqueous buffers and physiological media, thereby impacting dose-response linearity and systemic exposure in animal models.

Solubility Formulation Bioavailability

BAPN Hydrochloride vs. MAAN and AAN: Parallel Dose-Response Curves Enable Potency Comparisons and Cross-Study Reproducibility

In a controlled in vitro organ culture model using embryonic chick tibiotarsi, β-aminopropionitrile (BAPN) and methyleneaminoacetonitrile (MAAN) exhibited parallel dose-response lines across all measured responses, enabling direct potency calculations [1]. In contrast, aminoacetonitrile (AAN) produced a flatter, non-parallel dose-response curve, precluding any meaningful potency comparison [1]. Both BAPN and MAAN had an equal effect on bone elongation, but MAAN exerted a greater inhibitory effect on bone weight gain [1].

Lathyrogen Organ culture Dose-response Potency

L-Aminopropionitrile Hydrochloride vs. PAT-1251 and AB0023: Pan-LOX/LXL Inhibition Versus Selective LOXL2 Targeting

L-Aminopropionitrile hydrochloride functions as a broad-spectrum, irreversible inhibitor of LOX, LOXL1, and LOXL2 [1][2]. In contrast, newer agents like PAT-1251 are selective LOXL2 inhibitors (IC50 0.71 μM for hLOXL2), and the monoclonal antibody AB0023 is an allosteric LOXL2 inhibitor achieving only approximately 50% inhibition of enzymatic activity in vitro [2][3]. In a biliary fibrosis model, PAT-1251 reduced hepatic collagen deposition by up to 77.7%, whereas AB0023 produced only moderate improvement [2].

LOXL2 Fibrosis Isoform selectivity Pan-inhibitor

L-Aminopropionitrile Hydrochloride vs. D-Penicillamine: Distinct Mechanisms Yield Additive Effects in Wound Contraction Models

In a rat wound contraction model, local injection of β-aminopropionitrile (BAPN) alone decreased wound contraction, granulation tissue thickness, and collagen deposition, but the combination of BAPN plus D-penicillamine produced a more pronounced effect [1]. This additive effect reflects their distinct mechanisms: BAPN irreversibly inhibits LOX-mediated cross-linking, while D-penicillamine cleaves existing cross-links and inhibits new cross-link formation via alternative pathways [2].

Wound healing Collagen cross-linking Combination therapy

L-Aminopropionitrile Hydrochloride: Confirmed In Vivo Efficacy in Multiple Fibrosis and Aortic Pathology Models

Multiple independent in vivo studies confirm the efficacy of β-aminopropionitrile hydrochloride in modulating collagen cross-linking and disease pathology. In a radiation-induced lung fibrosis model in rats and mice, BAPN treatment significantly prevented the increase in collagen content as measured by hydroxyproline analysis, with effects persisting for up to 10 weeks during maintenance therapy [1]. In the BAPN/angiotensin II-induced aortic dissection model in rats, BAPN administration reliably induced thoracic aortopathy, establishing a widely used preclinical model [2]. Additionally, in CCl4-induced liver fibrosis in rats, BAPN reduced collagen fiber bundles, hepatic hydroxyproline content, and LOX protein levels [3].

In vivo efficacy Fibrosis Aortic dissection Cardiovascular

L-Aminopropionitrile Hydrochloride: Validated Research and Industrial Application Scenarios


Pan-LOX/LXL Inhibition in Fibrosis and Extracellular Matrix Remodeling Studies

For research programs requiring broad-spectrum, irreversible inhibition of LOX, LOXL1, and LOXL2 activity, L-Aminopropionitrile hydrochloride is the preferred tool compound. Its established in vivo efficacy in reducing collagen deposition and cross-linking across lung, liver, and peritoneal fibrosis models [6][5] makes it a reliable reference standard for evaluating novel anti-fibrotic agents. The hydrochloride salt form ensures adequate aqueous solubility for both in vitro assays and systemic administration, providing consistent pharmacokinetic exposure .

Establishment of Preclinical Aortic Aneurysm and Dissection Models

L-Aminopropionitrile hydrochloride, particularly in combination with angiotensin II infusion, is the standard chemical inducer for creating reproducible rodent models of thoracic aortic aneurysm and dissection [6]. Its ability to weaken the aortic wall through inhibition of collagen and elastin cross-linking mimics the connective tissue fragility observed in human aortopathies. Procurement of high-purity L-APN HCl is essential for ensuring consistent model induction and minimizing inter-study variability in cardiovascular research.

Collagen Cross-Linking Inhibition in Tissue Engineering and Biomaterials Research

In tissue engineering applications where controlled modulation of collagen cross-linking is desired—such as microtissue formation, scaffold remodeling studies, or investigation of matrix stiffness on cell behavior—L-Aminopropionitrile hydrochloride offers a well-characterized, reversible (upon washout) means to inhibit LOX activity [6]. Its aqueous solubility facilitates precise concentration control in culture media, while its established use in organ culture models [5] provides a validated experimental framework for studying matrix mechanics.

Synthetic Intermediate for Pharmaceutical Manufacturing (L-Methyldopa Production)

Beyond its biological applications, L-Aminopropionitrile hydrochloride serves as a critical chiral intermediate in the industrial synthesis of L-methyldopa (L-α-methyl-3,4-dihydroxyphenylalanine), an established antihypertensive agent [6]. The patented preparation method utilizes L-aminopropionitrile hydrochloride as the key starting material, with hydrolysis under acidic conditions (0.05-0.3 MPa, 110-140°C, 9-13 hours) yielding the final product [6]. This synthetic route offers high conversion rates and process stability suitable for industrial-scale production, making L-APN HCl a valuable procurement item for pharmaceutical manufacturers and CROs specializing in chiral drug synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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